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molecular formula C9H11NO2 B160760 1-Isopropyl-4-nitrobenzene CAS No. 1817-47-6

1-Isopropyl-4-nitrobenzene

Cat. No. B160760
M. Wt: 165.19 g/mol
InChI Key: JXMYUMNAEKRMIP-UHFFFAOYSA-N
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Patent
US09440908B2

Procedure details

A solution of p-nitrocumene (X) (50 g, 0.300 mol, GC purity: 99.1%) and iron(III) chloride was heated to 40° C. and bromine (59.92 g, 0.375 mol) was added dropwise over a period of 3 hours. The reaction mixture was poured into 120 ml of water, sodium hydrogensulphite (40% strength in water, 20.81 g, 0.078 mol) was added dropwise and the mixture was extracted with 100 ml of chlorobenzene. After phase separation, the chlorobenzene phase was washed with 100 ml of 5% strength aqueous HCl. Removal of the chlorobenzene under reduced pressure gave 2-bromo-1-isopropyl-4-nitrobenzene (74.05 g, 96.9 GC-% by area, 98% of theory) as a yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
59.92 g
Type
reactant
Reaction Step Two
Quantity
20.81 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH3:12])[CH3:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].[Br:13]Br.S([O-])(O)=O.[Na+]>[Fe](Cl)(Cl)Cl.O>[Br:13][C:8]1[CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[CH:6][C:7]=1[CH:10]([CH3:12])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Step Two
Name
Quantity
59.92 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
20.81 g
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 100 ml of chlorobenzene
CUSTOM
Type
CUSTOM
Details
After phase separation
WASH
Type
WASH
Details
the chlorobenzene phase was washed with 100 ml of 5% strength aqueous HCl
CUSTOM
Type
CUSTOM
Details
Removal of the chlorobenzene under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 74.05 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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